molecular formula C19H20BrN5O3 B2972920 5-amino-1-(4-bromobenzyl)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899736-76-6

5-amino-1-(4-bromobenzyl)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide

Número de catálogo: B2972920
Número CAS: 899736-76-6
Peso molecular: 446.305
Clave InChI: RKLGVJZGYFGPBH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-amino-1-(4-bromobenzyl)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C19H20BrN5O3 and its molecular weight is 446.305. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

5-amino-1-(4-bromobenzyl)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound notable for its complex structure and potential pharmacological applications. The molecular formula is C19H20BrN5O3C_{19}H_{20}BrN_{5}O_{3} with a molecular weight of approximately 446.305 g/mol. The compound features a triazole ring known for its diverse biological activities, making it an important subject in medicinal chemistry research.

Chemical Structure and Properties

The compound contains several functional groups that enhance its biological activity:

  • Triazole Ring : Known for antifungal and anticancer properties.
  • Amino Group : Enhances solubility and interaction with biological targets.
  • Bromobenzyl and Dimethoxybenzyl Substituents : These groups increase lipophilicity, potentially improving pharmacokinetic profiles.

Biological Activity

The biological activity of this compound is primarily linked to its triazole scaffold. Research indicates that it may interact with various biological targets, including enzymes and receptors involved in disease pathways.

Antiparasitic Activity

A significant study demonstrated the compound's potential against Trypanosoma cruzi, the causative agent of Chagas’ disease. The compound exhibited submicromolar activity (pEC50 > 6) in cellular assays, indicating strong efficacy in reducing parasite burden in infected cells. This was further supported by optimized derivatives that showed improved solubility and metabolic stability .

Anticancer Properties

Preliminary investigations suggest that the compound may have anticancer properties. Similar triazole derivatives have shown activity against various cancer cell lines, including breast and colon cancer. The unique combination of bromine and dimethoxy groups may enhance its efficacy compared to simpler analogs.

Comparative Analysis of Related Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameMolecular FormulaKey FeaturesBiological Activity
5-amino-1-benzyl-1H-1,2,3-triazole-4-carboxamideC10H11N5OSimpler structure; lacks bromineAnticancer activity reported
4-amino-1H-1,2,3-triazole-5-carboxamideC3H5N5OBasic triazole structureAntimicrobial properties
5-amino-N-(2,2-dimethoxyethyl)-triazole derivativesVariesDiverse substituents on triazolePotential therapeutic applications

The presence of bromine and dimethoxy groups in the studied compound enhances its lipophilicity and potentially improves its pharmacological profile compared to simpler analogs.

Case Studies

Research has highlighted various case studies focusing on the synthesis and biological evaluation of triazole derivatives. For instance:

  • Study on Chagas Disease : A series of compounds based on the 5-amino-1,2,3-triazole core were synthesized and evaluated for activity against T. cruzi. The most promising compounds demonstrated significant reductions in parasite viability in vitro and in vivo models .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for 5-amino-1-(4-bromobenzyl)-N-(3,4-dimethoxybenzyl)-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) or multi-component reactions. A one-pot method using 4-bromoaniline derivatives, sodium azide, and a carboxamide precursor in the presence of Cu(I) iodide as a catalyst is common . Optimization includes:

  • Catalyst loading : 5-10 mol% Cu(I) iodide to balance reactivity and byproduct formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Temperature : Reactions at 60-80°C improve kinetics without degrading sensitive moieties.
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) isolates the product in >80% yield .

Q. How does the compound’s solubility profile impact experimental design in biological assays?

The compound’s low aqueous solubility (common in triazole-carboxamide derivatives) necessitates:

  • Solubilization agents : Use of DMSO stock solutions (≤0.1% v/v) to avoid cellular toxicity .
  • Surfactants : Polysorbate-80 or cyclodextrins in buffer systems to enhance dispersion.
  • Structural analogs : Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) via derivatization to improve bioavailability .

Advanced Research Questions

Q. What strategies resolve contradictions in enzyme inhibition data across studies involving this compound?

Discrepancies may arise from assay conditions (pH, temperature) or enzyme isoform specificity. Methodological solutions include:

  • Kinetic assays : Measure KiK_i values under standardized conditions (e.g., 25°C, pH 7.4) to compare inhibition potency .
  • Isoform profiling : Use recombinant enzymes (e.g., carbonic anhydrase II vs. IX) to identify selectivity .
  • Crystallography : Resolve binding modes via X-ray structures of the compound-enzyme complex to clarify steric/electronic interactions .

Q. How can computational chemistry elucidate the compound’s mechanism of action?

Integrate molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations to:

  • Predict binding affinities to target enzymes (e.g., carbonic anhydrase) using crystal structures (PDB IDs) .
  • Validate with experimental IC50_{50} values and structure-activity relationship (SAR) models .
  • Identify off-target effects by screening against databases like ChEMBL .

Q. What advanced analytical techniques characterize structural stability and degradation under physiological conditions?

  • HPLC-MS : Monitor degradation products in simulated physiological buffers (PBS, pH 7.4, 37°C) .
  • Solid-state NMR : Assess crystallinity and polymorphic transitions during storage .
  • Accelerated stability studies : Expose the compound to heat (40°C) and humidity (75% RH) for 4 weeks to predict shelf-life .

Q. Methodological Notes

  • Synthesis Optimization : Balance reaction time and temperature to minimize byproducts like regioisomeric triazoles .
  • Data Reproducibility : Standardize enzyme sources (e.g., human recombinant vs. bovine extracts) to reduce variability .
  • Computational Validation : Cross-check docking results with mutagenesis studies (e.g., alanine scanning) to confirm critical binding residues .

Propiedades

IUPAC Name

5-amino-1-[(4-bromophenyl)methyl]-N-[(3,4-dimethoxyphenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN5O3/c1-27-15-8-5-13(9-16(15)28-2)10-22-19(26)17-18(21)25(24-23-17)11-12-3-6-14(20)7-4-12/h3-9H,10-11,21H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLGVJZGYFGPBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Br)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.